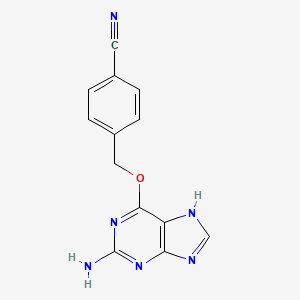![molecular formula C12H13N5S B11855356 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11855356.png)
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves the condensation of 2,7-dimethylimidazo[1,2-a]pyridine with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it a candidate for use in materials science and catalysis.
Wirkmechanismus
The mechanism of action of 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Compounds with significant anti-tuberculosis activity.
Uniqueness
4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is unique due to the presence of both imidazo[1,2-a]pyridine and thiazole rings, which confer distinct chemical and biological properties. Its dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H13N5S |
|---|---|
Molekulargewicht |
259.33 g/mol |
IUPAC-Name |
[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H13N5S/c1-7-3-4-17-10(5-7)14-8(2)11(17)9-6-18-12(15-9)16-13/h3-6H,13H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
NKKMDAXZAFMBQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1'-Neopentylspiro[indoline-3,4'-piperidine]](/img/structure/B11855299.png)
![7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11855301.png)




![4-(4-(Methylthio)phenyl)-1,3-diazaspiro[4.5]dec-3-ene](/img/structure/B11855327.png)
![3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine](/img/structure/B11855329.png)


